molecular formula C37H35NO3 B12038109 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12038109
M. Wt: 541.7 g/mol
InChI Key: DEKPTOPJLPVFLD-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that features a biphenyl group, a quinoline moiety, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl and quinoline intermediates, followed by esterification and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the biphenyl and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the biphenyl and quinoline rings.

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl and quinoline moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-methylphenyl)-6-methylquinoline-4-carboxylate: Similar structure but with a methyl group instead of a hexyl group.

    2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate: Similar structure but with an ethyl group instead of a hexyl group.

Uniqueness

The uniqueness of 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The hexyl group, in particular, can influence the compound’s solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C37H35NO3

Molecular Weight

541.7 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C37H35NO3/c1-3-4-5-7-10-27-14-16-30(17-15-27)35-24-33(32-23-26(2)13-22-34(32)38-35)37(40)41-25-36(39)31-20-18-29(19-21-31)28-11-8-6-9-12-28/h6,8-9,11-24H,3-5,7,10,25H2,1-2H3

InChI Key

DEKPTOPJLPVFLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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